molecular formula C11H12N2O2 B069038 Ethyl 6-amino-1H-indole-7-carboxylate CAS No. 174311-79-6

Ethyl 6-amino-1H-indole-7-carboxylate

Cat. No. B069038
M. Wt: 204.22 g/mol
InChI Key: URJOBQJGQMZSTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 6-amino-1H-indole-7-carboxylate involves several chemical reactions, including three-component tandem reactions, which allow for the formation of highly diversified heterocyclic systems. For instance, a method involves acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates undergoing sequential Sonogashira and cyclocondensation reactions to yield pyrimido[1,2-a]indoles (Gupta et al., 2011).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis have been conducted on related indole derivatives, revealing insights into their molecular arrangements and intermolecular interactions. For example, ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3] indolizino[8,7-b] indole-15-carboxylate, an indole derivative, exhibits hydrogen bond interactions and C–H⋯π interactions stabilizing its molecular structure (Geetha et al., 2017).

Chemical Reactions and Properties

Ethyl 6-amino-1H-indole-7-carboxylate undergoes various chemical reactions due to its functional groups. The Friedel-Crafts acylation reaction is notable, where the compound reacts with acylating agents, leading to the regioselective introduction of acyl groups into the indole nucleus. This reaction showcases the compound's reactivity towards electrophilic substitution, which is pivotal for modifying its chemical structure for further applications (Tani et al., 1990).

Scientific Research Applications

Antiviral Activity

  • Scientific Field : Virology
  • Summary of Application : Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-HIV Activity

  • Scientific Field : Immunology
  • Summary of Application : Certain indole derivatives have been found to exhibit anti-HIV activity. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported to have anti-HIV-1 activity .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology
  • Summary of Application : Certain indole derivatives have been found to exhibit anti-inflammatory activity. For example, benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .

Inhibitors of E. coli MurD Ligase

  • Scientific Field : Biochemistry
  • Summary of Application : Indole derivatives can be used as reactants for the preparation of inhibitors of E. coli MurD ligase .

Interleukin-2 Inducible T Cell Kinase Inhibitors

  • Scientific Field : Immunology
  • Summary of Application : Indole derivatives can be used as reactants for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of Application : Indole derivatives possess various biological activities, including antimicrobial activity .

Future Directions

Indole derivatives have diverse pharmacological activities and have received attention from organic and medicinal chemists . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Future research will likely continue to explore the potential of indole derivatives in various therapeutic applications .

properties

IUPAC Name

ethyl 6-amino-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJOBQJGQMZSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445358
Record name Ethyl 6-amino-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-1H-indole-7-carboxylate

CAS RN

174311-79-6
Record name Ethyl 6-amino-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(2-dimethylamino-vinyl)-2,6-dinitro-benzoic acid ethyl ester (30 g, 0.097 mol) and Raney Ni (10 g) in EtOH (1000 mL) was stirred under H2 (50 psi) for 2 h. The catalyst was filtered off, and the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to give 6-amino-1H-indole-7-carboxylic acid ethyl ester (B-19) as an off-white solid (3.2 g, 16%). 1H NMR (DMSO-d6) δ 10.38 (s, 1H), 7.44-7.41 (d, J=8.7 Hz, 1H), 6.98 (t, 1H), 6.65 (s, 2H), 6.50-6.46 (m, 1H), 6.27-6.26 (m, 1H), 4.43-4.36 (q, J=7.2 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H).
Name
3-(2-dimethylamino-vinyl)-2,6-dinitro-benzoic acid ethyl ester
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (E)-ethyl 3-(2-(dimethylamino)vinyl)-2,6-dinitrobenzoate (30 g, 0.097 mol) and Raney Nickel (10 g) in EtOH (1000 mL) was hydrogenated at room temperature under 50 psi for 2 h, The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column on silica gel to give ethyl 6-amino-1H-indole-7-carboxylate as an off-white solid (3.2 g, 16%). 1H NMR (DMSO-d6) δ 10.38 (s, 1H), 7.42 (d, i=8.7 Hz, 1H), 6.98 (t, J=3.0 Hz, 1H), 6.65 (s, 2H), 6.48 (d, J=8.7 Hz, 1H), 6.27-6.26 (m, 1H), 4.38 q, 7.2 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

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